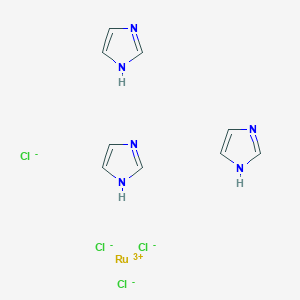
4-Ethenylpyridin-2-amine
Overview
Description
“4-Ethenylpyridin-2-amine” is a chemical compound with the molecular formula C7H8N2 . It is a type of pyridine derivative .
Synthesis Analysis
The synthesis of pyridine derivatives, including “4-Ethenylpyridin-2-amine”, can be achieved through various methods. One such method involves the remodeling of (aza)indole/benzofuran skeletons . Another approach involves the use of enaminones as key precursors under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of “4-Ethenylpyridin-2-amine” can be analyzed using various techniques such as X-ray crystallography . The molecular weight of this compound is 122.17 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “4-Ethenylpyridin-2-amine” can be complex and varied. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethenylpyridin-2-amine” include a molecular weight of 122.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
Scientific Research Applications
Synthesis of New N-Arylpyrimidin-2-amine Derivatives
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines .
Methods of Application
The synthesis was achieved by applying optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
Results or Outcomes
The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .
Chemodivergent Synthesis of N-(pyridin-2-yl)amides
Specific Scientific Field
This research is also in the field of Organic Chemistry .
Summary of the Application
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Methods of Application
N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Results or Outcomes
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Poly-Aliphatic Amine Dendrimers
Specific Scientific Field
This research falls under the field of Material Science and Nanotechnology .
Summary of the Application
Poly-aliphatic amine dendrimers have vast potential applications in the area of electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies and environmental issues .
Methods of Application
The synthesis of these dendrimers is achieved by constructing a blend of amines and amides .
Results or Outcomes
More than 100 dendritic structures have been designated to explore the improved properties and innovative applications in fields such as nano- and bio-technologies, catalysis and materials science .
4,6-Diphenylpyrimidin-2-amine Derivatives
Specific Scientific Field
This research is in the field of Medicinal Chemistry .
Summary of the Application
Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties .
Methods of Application
To develop potent anticancer chemotherapeutic agents, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized .
Results or Outcomes
These derivatives have shown promising results in inhibiting Aurora kinase A, reducing clonogenicity, arresting the cell cycle at the G2/M phase, and inducing caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Synthesis of Novel 2-Aminopyrimidine Derivatives
Summary of the Application
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates .
Results or Outcomes
The prepared compounds differ from each other by the substitutions of their amino group .
Design of New 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Summary of the Application
A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .
Methods of Application
The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .
Results or Outcomes
Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWHTBQKJXGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethenylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)










![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)